MRS2279

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

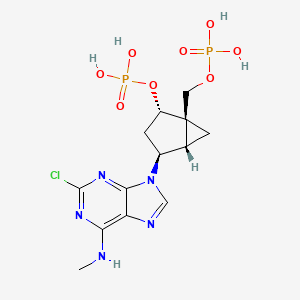

MRS2279 is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MRS2279 involves several steps, starting from readily available precursors. The key steps include:

Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Introduction of the phosphonooxy groups: This step typically involves phosphorylation reactions, where phosphoric acid derivatives are used to introduce the phosphonooxy groups onto the bicyclic core.

Attachment of the purine moiety: The final step involves coupling the bicyclic core with a purine derivative, often using coupling reagents such as carbodiimides or phosphoramidites.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

MRS2279 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

MRS2279 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of MRS2279 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The phosphonooxy groups play a crucial role in its binding affinity and specificity, enhancing its effectiveness in targeting specific proteins or nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(hydroxy)-5-[(hydroxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine: Similar structure but with hydroxy groups instead of phosphonooxy groups.

2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(methoxy)-5-[(methoxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine: Similar structure but with methoxy groups instead of phosphonooxy groups.

Uniqueness

The presence of multiple phosphonooxy groups in MRS2279 distinguishes it from similar compounds. These groups enhance its solubility, binding affinity, and specificity, making it a valuable compound for various scientific applications.

Actividad Biológica

MRS2279 is a potent and selective antagonist of the P2Y1 receptor, a member of the G protein-coupled receptor (GPCR) family that plays a critical role in various physiological processes, including platelet aggregation and inflammatory responses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of P2Y1 Receptor

The P2Y1 receptor is primarily activated by adenosine diphosphate (ADP) and is crucial for mediating platelet aggregation. Upon activation, it initiates intracellular signaling cascades that lead to various cellular responses. This compound serves as a competitive antagonist, effectively inhibiting these processes.

This compound exhibits high affinity for the P2Y1 receptor, with a dissociation constant (Kd) ranging from 4 to 16 nM depending on the experimental conditions. This high affinity allows this compound to effectively compete with ADP for binding to the receptor.

Key Findings:

- Binding Studies : In saturation binding assays using [^3H]this compound, specific binding was observed in membranes from cells expressing the human P2Y1 receptor but not in wild-type cells, confirming its selectivity for this receptor type .

- Competitive Antagonism : this compound demonstrated competitive antagonism with an inhibition constant (Ki) of approximately 13 nM, indicating its potency in blocking P2Y1-mediated responses .

Biological Effects

This compound's biological effects extend beyond platelet aggregation. It has been implicated in various studies exploring its role in inflammation and neuroprotection.

Inflammation Studies:

- Polyphosphate Amplification : Research has shown that this compound can modulate inflammatory responses mediated by polyphosphate. In vivo studies indicated that this compound effectively reduced vascular permeability and leukocyte migration in response to pro-inflammatory stimuli .

- Case Study : In a study involving C57BL/6 mice, administration of this compound significantly decreased the inflammatory response measured by Evans blue dye leakage, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis of Antagonists

A comparative analysis of this compound with other P2Y1 antagonists highlights its unique properties:

| Compound | Ki (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 13 | High | First selective antagonist |

| MRS2179 | 84 | Moderate | Less potent than this compound |

| MRS2500 | 0.79 | Very High | Newer generation antagonist |

Propiedades

Fórmula molecular |

C13H18ClN5O8P2 |

|---|---|

Peso molecular |

469.71 g/mol |

Nombre IUPAC |

[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H18ClN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1 |

Clave InChI |

NDCFGYFBDZLTJB-SMWKGLLFSA-N |

SMILES isomérico |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O |

SMILES canónico |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |

Sinónimos |

2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate MRS 2279 MRS-2279 MRS2279 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.